![molecular formula C14H21N3O3 B14247412 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide CAS No. 251456-58-3](/img/structure/B14247412.png)
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyamino group, and a benzamide moiety. These functional groups contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)benzoyl chloride with 5-amino-5-oxopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce amines.
科学的研究の応用
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzamide moiety can interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
4-(dimethylamino)benzamide: Lacks the hydroxyamino and oxopentyl groups, making it less versatile in chemical reactions.
N-(5-hydroxyamino-5-oxopentyl)benzamide: Lacks the dimethylamino group, which reduces its nucleophilicity.
4-(dimethylamino)-N-(2-hydroxyethyl)benzamide: Contains a shorter hydroxyalkyl chain, affecting its reactivity and interactions.
Uniqueness
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is unique due to the presence of both the dimethylamino and hydroxyamino groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups allows it to participate in a wide range of reactions and makes it a valuable compound in scientific research.
特性
CAS番号 |
251456-58-3 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC名 |
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)12-8-6-11(7-9-12)14(19)15-10-4-3-5-13(18)16-20/h6-9,20H,3-5,10H2,1-2H3,(H,15,19)(H,16,18) |
InChIキー |
RMDLUKIPISOZHR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


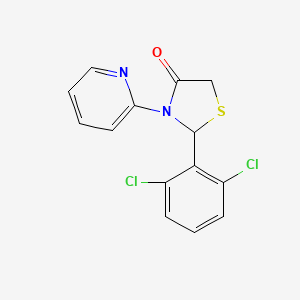
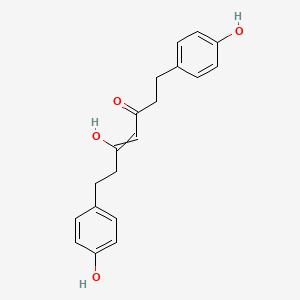
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

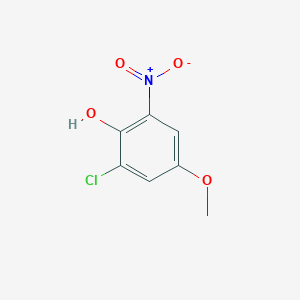
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
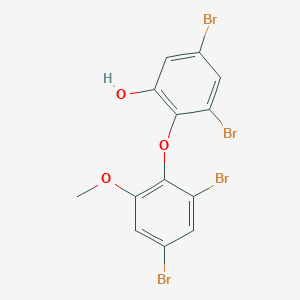
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
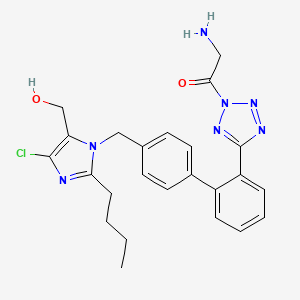
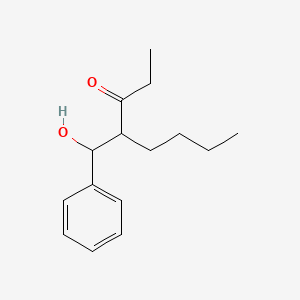

![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
